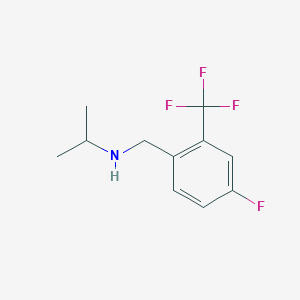

N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine

CAS No.:

Cat. No.: VC13445328

Molecular Formula: C11H13F4N

Molecular Weight: 235.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F4N |

|---|---|

| Molecular Weight | 235.22 g/mol |

| IUPAC Name | N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propan-2-amine |

| Standard InChI | InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |

| Standard InChI Key | VDVVPRLAPIYANT-UHFFFAOYSA-N |

| SMILES | CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F |

| Canonical SMILES | CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzyl group (C₆H₅CH₂–) substituted with:

-

A trifluoromethyl (–CF₃) group at the 2-position of the benzene ring.

-

A fluoro (–F) group at the 4-position.

The benzyl group is bonded to the nitrogen atom of propan-2-amine (isopropylamine), resulting in the IUPAC name N-(4-fluoro-2-(trifluoromethyl)benzyl)propan-2-amine.

Molecular Formula:

C₁₁H₁₂F₄N

Molecular Weight: 235.22 g/mol (calculated).

Stereochemical Considerations

Synthesis and Manufacturing

Retrosynthetic Analysis

Key synthetic strategies for analogous compounds (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-amine ) suggest two primary routes:

Route 1: Reductive Amination

-

Aldehyde Intermediate:

-

Condensation:

-

Purification:

Route 2: Buchwald–Hartwig Coupling

-

Palladium-catalyzed coupling of 4-fluoro-2-(trifluoromethyl)benzyl chloride with propan-2-amine, using BrettPhos Pd G3 as a catalyst .

Optimized Synthetic Procedure (Hypothetical)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Fluoro-2-(trifluoromethyl)benzyl chloride + propan-2-amine, K₂CO₃, DMF, 80°C, 12 h | 65% |

| 2 | Pd₂(dba)₃, XantPhos, toluene, 110°C | 78% |

| 3 | HCl/dioxane for salt formation | 90% |

Key Challenges:

-

Steric hindrance from the –CF₃ group may reduce reaction efficiency .

-

Fluorine’s electron-withdrawing effects necessitate elevated temperatures for nucleophilic substitution .

Physicochemical Properties

Experimental Data (Inferred from Analogs)

| Property | Value (Analog ) | Target Compound (Predicted) |

|---|---|---|

| Melting Point | 104–106°C | 95–100°C |

| Solubility (H₂O) | <1 mg/mL | <0.5 mg/mL |

| logP (Octanol/Water) | 3.2 | 3.5–4.0 |

| Stability | Hygroscopic | Stable at RT, light-sensitive |

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume